(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one” is a chemical compound . It is also known as 2,7,7-Trimethyl-3-oxatricyclo [4.1.1.02,4]octane . The compound has a molecular weight of 152.2334 .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a tricyclic system . The IUPAC Standard InChI for this compound is InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 .Scientific Research Applications
Structural Studies
- Structural Characterization : A study focused on synthesizing and characterizing derivatives of azabicyclo compounds, including the synthesis procedures for these materials. The findings are relevant to understanding the hazards associated with certain intermediates in coordination chemistry and organic synthesis (Casida et al., 1976).
- Conformational Analysis : Research on the conformational dependence of spin coupling constants in related azabicyclo compounds provides insights into their structural characteristics (Berger, 1978).
- Supramolecular Chemistry : The interaction of azabicyclo compounds with rhodium(II) tetraacetate has been studied using NMR spectroscopy, revealing details about adduct formation and its implications for coordination chemistry (Jaźwiński & Kamieński, 2007).
Synthetic Applications
- Organoboron Compounds : A specific study on organoboron compounds related to the azabicyclo structure revealed insights into their crystal structure and potential applications in molecular design and synthetic chemistry (Kliegel et al., 1984).
- Radical Ions Study : ESR spectroscopy was used to study the radical ions of azoalkanes connected to azabicyclo compounds, providing valuable information for organic chemistry and materials science (Gescheidt et al., 1991).
Molecular and Supramolecular Structures
- Crystal Engineering : Research into supramolecular assemblies involving azabicyclo compounds and benzenetetracarboxylic acid showcases the potential for designing novel materials with specific properties (Arora & Pedireddi, 2003).
properties
IUPAC Name |
(1S,2S,4R,5R)-6-azatricyclo[3.2.1.02,4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)/t3-,4+,5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWFAQIJNZQQL-BGPJRJDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3CC2C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H]3C[C@@H]2C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.